molecular formula C14H9NO3S B5976521 5-(2-furylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione

5-(2-furylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione

Cat. No. B5976521
M. Wt: 271.29 g/mol
InChI Key: IJQZJOIIFFCFFF-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-furylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione, also known as FPTD, is a thiazolidinedione derivative that has been extensively studied for its potential pharmacological properties. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.

Mechanism of Action

The mechanism of action of 5-(2-furylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione is not fully understood. However, studies have suggested that this compound may exert its pharmacological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. This compound has also been found to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are associated with various diseases such as cancer, diabetes, and cardiovascular disease. This compound has also been found to exhibit neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

5-(2-furylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit a wide range of pharmacological properties. However, there are also some limitations to using this compound in lab experiments. For example, it may exhibit different effects depending on the cell type or animal model used, which can make it difficult to compare results between studies.

Future Directions

There are several future directions for research on 5-(2-furylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different signaling pathways. Finally, more research is needed to determine the optimal dosage and administration of this compound for different diseases and conditions.
In conclusion, this compound is a thiazolidinedione derivative that has been extensively studied for its potential pharmacological properties. It exhibits anti-inflammatory, antioxidant, and anticancer effects, and has several advantages for lab experiments. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

5-(2-furylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione can be synthesized by the reaction of 2-thioxothiazolidin-4-one and furfural in the presence of a base. The reaction yields a yellow crystalline solid that is soluble in organic solvents such as ethanol and chloroform.

Scientific Research Applications

5-(2-furylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione has been studied extensively for its potential pharmacological properties. It has been found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress. Additionally, this compound has been studied for its potential anticancer effects, as it has been found to induce apoptosis in cancer cells.

properties

IUPAC Name

(5E)-5-(furan-2-ylmethylidene)-3-phenyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3S/c16-13-12(9-11-7-4-8-18-11)19-14(17)15(13)10-5-2-1-3-6-10/h1-9H/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQZJOIIFFCFFF-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CO3)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CO3)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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